molecular formula C10H14O5 B13981609 Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester CAS No. 57397-70-3

Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester

Cat. No.: B13981609
CAS No.: 57397-70-3
M. Wt: 214.21 g/mol
InChI Key: KWBSZQQDRYWNKM-UHFFFAOYSA-N
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Description

Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is a chemical compound with a complex structure that includes both ester and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of pentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto groups to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, ethyl ester: A simpler ester with similar applications in organic synthesis and industry.

    Pentanoic acid, 3-methyl-, ethyl ester: Another ester with a methyl group, used in similar contexts.

    Pentanoic acid, 3-hydroxy-, ethyl ester: Contains a hydroxyl group, offering different reactivity and applications.

Uniqueness

Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is unique due to its combination of ester and keto functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

57397-70-3

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

ethyl 3-(ethoxymethylidene)-2,4-dioxopentanoate

InChI

InChI=1S/C10H14O5/c1-4-14-6-8(7(3)11)9(12)10(13)15-5-2/h6H,4-5H2,1-3H3

InChI Key

KWBSZQQDRYWNKM-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)C(=O)OCC

Origin of Product

United States

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